4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid
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Overview
Description
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyclopropyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid can be achieved through several methods:
Catalytic Hydrogenation: One method involves the catalytic hydrogenation of 4-cyanobenzoic acid in the presence of a suitable catalyst to yield the desired product.
Amination Reactions: Another approach includes the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid with cyclopropyl(methyl)amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation or amination reactions, optimized for high yield and purity. The choice of catalyst, solvent, and reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid has several scientific research applications:
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: This compound has a similar structure but lacks the cyclopropyl group.
4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid: This compound has a propyl group instead of a methyl group.
4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid: This compound has a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness
4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid is unique due to the presence of the cyclopropyl(methyl)amino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[[cyclopropyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(11-6-7-11)8-9-2-4-10(5-3-9)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI Key |
GGCHXMOZEXRUJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2CC2 |
Origin of Product |
United States |
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